2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
Overview
Description
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C21H25Cl2N3O and its molecular weight is 406.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.1374678 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiarrhythmic Applications
One study explored the antiarrhythmic effects of a related compound, lorcainide, in patients with ventricular arrhythmias resistant to other agents. The study found that lorcainide effectively suppressed ventricular premature contractions, indicating its potential as an effective antiarrhythmic agent for arrhythmias difficult to treat with other medications (Meinertz et al., 1980).
Metabolic Studies
Another research focused on acetaminophen metabolism in humans, highlighting the complexity of drug metabolism and the significance of understanding the metabolic pathways for therapeutic agents. This study's insights into metabolite separation and identification could be relevant for studying 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide's metabolism and its potential implications in medical treatments (Mrochek et al., 1974).
New Psychoactive Substances
The emergence of new psychoactive substances on the drug scene, including their prevalence and the necessity to include common ones in screening procedures, was discussed in a study. This context is crucial for understanding the challenges in detecting and managing the effects of novel compounds, possibly including derivatives similar to this compound, in clinical and forensic toxicology (Rust et al., 2012).
Novel Opioid Substances
A case series on MT-45, a novel psychoactive substance with opioid analgesic properties, was described, highlighting the importance of identifying and controlling harmful new psychoactive substances. The clinical presentation and treatment challenges associated with MT-45 intoxication underscore the complexity of managing the adverse effects of novel substances (Helander et al., 2014).
Oxidative Stress Model
Research on paracetamol (acetaminophen) proposed a novel model of oxidative stress in humans based on the detection of distinct metabolites following oral administration. This innovative approach to studying oxidative stress could provide insights into the oxidative properties and potential therapeutic applications of this compound (Trettin et al., 2014).
Properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O/c22-19-7-6-18(14-20(19)23)15-25-10-12-26(13-11-25)16-21(27)24-9-8-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRCPOUIGAUGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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